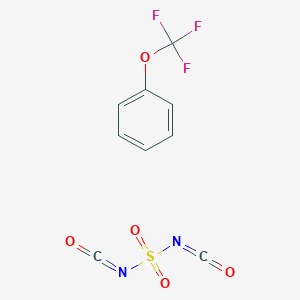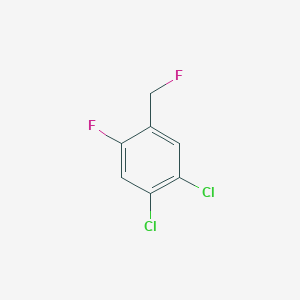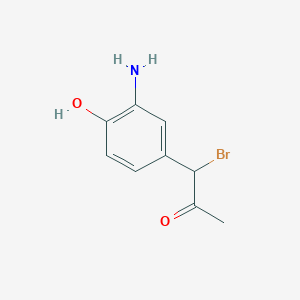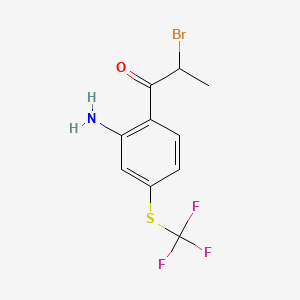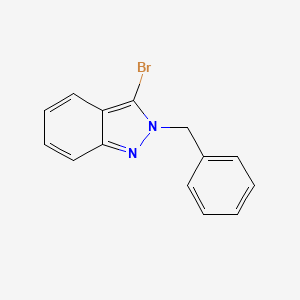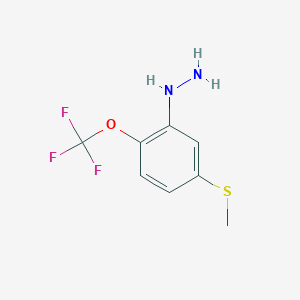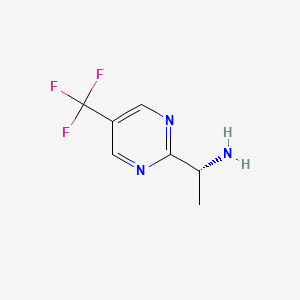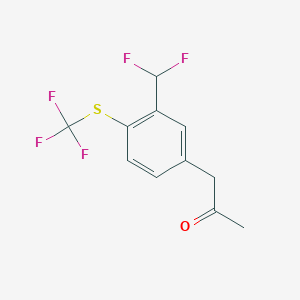
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound characterized by the presence of difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
One common synthetic route involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes S-trifluoromethylation under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes and single electron transfer reactions.
Analyse Chemischer Reaktionen
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar in structure but with different positional isomers.
1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one: Contains a trifluoromethoxy group instead of trifluoromethylthio.
1-(3-(Difluoromethyl)-2-(trifluoromethyl)phenyl)propan-2-one: Lacks the sulfur atom present in the trifluoromethylthio group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9F5OS |
|---|---|
Molekulargewicht |
284.25 g/mol |
IUPAC-Name |
1-[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5OS/c1-6(17)4-7-2-3-9(18-11(14,15)16)8(5-7)10(12)13/h2-3,5,10H,4H2,1H3 |
InChI-Schlüssel |
AGXRXXPVSVZTCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)
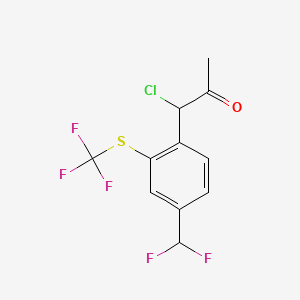
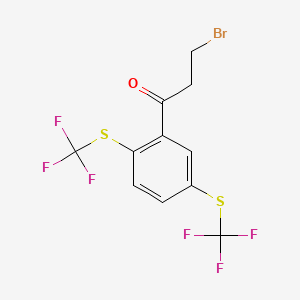
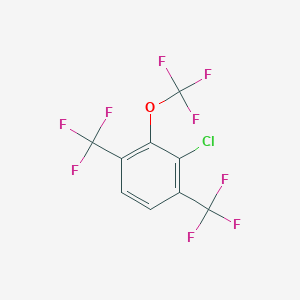
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)
